N-Isobutyl-1H-indol-6-amine

Beschreibung

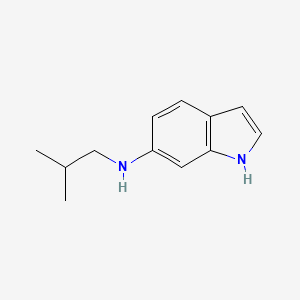

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1239447-37-0 |

|---|---|

Molekularformel |

C12H16N2 |

Molekulargewicht |

188.274 |

IUPAC-Name |

N-(2-methylpropyl)-1H-indol-6-amine |

InChI |

InChI=1S/C12H16N2/c1-9(2)8-14-11-4-3-10-5-6-13-12(10)7-11/h3-7,9,13-14H,8H2,1-2H3 |

InChI-Schlüssel |

DIGAOJGETOUQPL-UHFFFAOYSA-N |

SMILES |

CC(C)CNC1=CC2=C(C=C1)C=CN2 |

Synonyme |

N-isobutyl-1H-indol-6-amine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

N-Isobutyl-1H-indol-6-amine CAS 1239447-37-0 properties

The following technical guide provides an in-depth analysis of N-Isobutyl-1H-indol-6-amine , a specialized indole derivative utilized primarily as a pharmacophore scaffold in the development of oncology therapeutics, specifically targeting the Hedgehog signaling pathway.[1][2]

CAS Registry Number: 1239447-37-0 Chemical Class: Aminoindole Derivative / Secondary Amine Primary Application: Pharmaceutical Intermediate (Hedgehog Pathway Inhibitors, mTOR modulation)[1][2]

Executive Summary

This compound is a synthetic organic intermediate characterized by a secondary amine functional group at the C6 position of the indole ring, substituted with an isobutyl moiety.[1][2] Unlike simple indoles, this specific substitution pattern modulates the lipophilicity and electronic properties of the scaffold, making it a critical building block for "hybrid" drug design.

Its primary utility lies in the synthesis of Gli1-mediated transcription inhibitors .[2] The Hedgehog (Hh) signaling pathway is a key regulator of embryonic development, but its aberrant activation is implicated in tumorigenesis (e.g., basal cell carcinoma, medulloblastoma). This compound serves as the nucleophilic core for creating amide conjugates (e.g., with ketoprofen derivatives) that suppress Gli1 activity, thereby inhibiting cancer cell proliferation.[1][2]

Physicochemical Profile

The introduction of the isobutyl group enhances the compound's hydrophobic profile compared to the parent 6-aminoindole, facilitating interaction with hydrophobic pockets in target proteins (e.g., Gli1, mTOR).

| Property | Data / Description |

| Molecular Formula | C₁₂H₁₆N₂ |

| Molecular Weight | 188.27 g/mol |

| Appearance | Off-white to pale yellow solid (typical) |

| Solubility | Soluble in DMSO, Methanol, Chloroform (CDCl₃); Low water solubility.[1][2] |

| Acidity (pKa) | Indole NH: ~16; Amine NH: ~5–6 (Predicted) |

| LogP (Predicted) | ~2.8 (Moderate Lipophilicity) |

| H-Bond Donors | 2 (Indole NH, Secondary Amine NH) |

| H-Bond Acceptors | 1 |

Spectroscopic Characterization (¹H NMR)

Solvent: CDCl₃, 400 MHz

-

δ 7.39 (d, J = 9.0 Hz, 1H, Indole-H4)[3]

-

δ 6.93 (dd, J = 3.2, 2.3 Hz, 1H, Indole-H5)[3]

-

δ 6.57 – 6.46 (m, 2H, Indole-H3, H7)

-

δ 6.45 – 6.33 (m, 1H, Amine NH)[3]

-

δ 3.59 (s, 1H, NH - Broad)[2]

-

δ 2.94 (d, J = 6.8 Hz, 2H, Isobutyl-CH₂)

-

δ 1.92 (dt, J = 13.4, 6.7 Hz, 1H, Isobutyl-CH)

-

δ 1.00 (d, J = 6.7 Hz, 6H, Isobutyl-CH₃)

Synthetic Methodology

The synthesis of this compound is typically achieved via a direct nucleophilic substitution (N-alkylation) of 6-aminoindole.[1][2] This protocol requires precise control of stoichiometry to prevent over-alkylation (formation of tertiary amines or quaternary salts).

Protocol: Mono-N-Alkylation of 6-Aminoindole

Objective: Selective formation of the secondary amine.[1][2]

-

Reagents:

-

Procedure:

-

Step 1: Dissolve 1H-indol-6-amine in anhydrous DMF under an inert atmosphere (N₂ or Ar).

-

Step 2: Add the base (K₂CO₃) and stir at room temperature for 15 minutes to deprotonate the aniline-like nitrogen slightly (though the base is mainly to scavenge HI).

-

Step 3: Add 1-iodo-2-methylpropane dropwise to the solution.

-

Step 4: Heat the reaction mixture to 60–80°C and monitor via TLC (or LC-MS) for consumption of the starting material. Note: Higher temperatures may promote bis-alkylation.[1][2]

-

Step 5: Upon completion (approx. 4–12 hours), quench with water and extract with Ethyl Acetate.

-

Step 6: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Step 7: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

-

Yield: Typical isolated yields range from 50% to 60% .[2]

Figure 1: Synthetic pathway for the mono-alkylation of 6-aminoindole.

Biological Applications & Mechanism

The this compound scaffold is primarily investigated for its role in modulating the Hedgehog (Hh) Signaling Pathway .[1][2]

Gli1 Transcription Inhibition

The Hedgehog pathway is crucial for cell differentiation. In many cancers, the pathway is constitutively active, leading to overexpression of Gli1 (a zinc-finger transcription factor).

-

Mechanism: The indole amine acts as a scaffold that mimics the binding interactions of known inhibitors. When conjugated with moieties like ketoprofen (a NSAID), the resulting hybrid molecule binds to the Gli1 complex (or upstream effectors), preventing the transcription of oncogenes.

-

Structural Logic: The isobutyl group provides steric bulk that likely fills a hydrophobic pocket in the target protein, enhancing binding affinity compared to the unsubstituted amine.

Emerging Targets (mTOR & Efflux Pumps)

Research indicates that 6-aminoindole derivatives are versatile pharmacophores.[1][2] The N-isobutyl variant is also explored in:

-

mTOR Inhibition: As a lipophilic fragment in ATP-competitive inhibitors.[1][2]

-

AcrAB-TolC Inhibition: Used to reverse multidrug resistance (MDR) in bacteria by inhibiting efflux pumps, where the indole core disrupts the pump assembly or energy coupling.

Figure 2: Biological intervention point of N-isobutyl-indole derivatives in the Hedgehog signaling cascade.[1][2]

Safety & Handling Protocols

As a research chemical, CAS 1239447-37-0 has not been fully characterized for toxicology.[1][2] However, based on the properties of aminoindoles and alkyl halides, the following precautions are mandatory:

-

Hazard Classification (Predicted):

-

Handling:

-

Always handle within a Class II Biosafety Cabinet or chemical fume hood.

-

Use nitrile gloves and safety goggles.

-

Avoid inhalation of dust/powder.

-

-

Storage:

References

-

Kim, J., et al. (2018). "Amide Conjugates of Ketoprofen and Indole as Inhibitors of Gli1-Mediated Transcription in the Hedgehog Pathway."[2] Journal of Medicinal Chemistry.

- Key citation for synthesis protocol (Compound 11)

-

ChemicalBook. (2025).[2][5][6] "6-Aminoindole Properties and Derivatives."

- Source for general class properties and supplier d

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Indole Derivatives.

- General reference for physicochemical property prediction.

Sources

- 1. Butylated Hydroxytoluene (CAS 128-37-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 3. Amide Conjugates of Ketoprofen and Indole as Inhibitors of Gli1-Mediated Transcription in the Hedgehog Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isobutyl iodide | 513-38-2 [chemicalbook.com]

- 5. 6-Aminoindole | 5318-27-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Preclinical Evaluation of N-Isobutyl-1H-indol-6-amine as a Potential Anticancer Agent

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved anticancer agents.[1][2] Its versatile structure allows for interaction with a wide array of biological targets, making indole derivatives a fertile ground for the discovery of novel therapeutics.[3][4] This guide introduces N-Isobutyl-1H-indol-6-amine, a novel synthetic indole derivative, and outlines a comprehensive, technically-grounded roadmap for its initial preclinical evaluation in oncology. In the absence of prior data for this specific molecule, this whitepaper provides a logical, stepwise framework for researchers, scientists, and drug development professionals to systematically investigate its anticancer potential. The narrative emphasizes the causality behind experimental choices and embeds self-validating principles within each protocol to ensure scientific rigor and data integrity.

Introduction: The Rationale for Investigating this compound

Cancer remains a primary cause of mortality globally, necessitating the urgent development of more effective and targeted therapies.[3] Heterocyclic compounds, particularly those containing an indole scaffold, have emerged as highly versatile frameworks in drug discovery.[1][5] The indole ring system's unique electronic properties and its ability to form key hydrogen bonds allow it to modulate multiple biological targets implicated in cancer, such as protein kinases, tubulin, and DNA topoisomerases.[2][3]

Indole derivatives have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis (programmed cell death), disruption of cell cycle progression, and inhibition of angiogenesis and metastasis.[6] This proven track record provides a strong rationale for the investigation of novel, uncharacterized indole compounds.

This compound (Figure 1) is one such compound. Its structure, featuring an isobutyl group on the exocyclic amine at the 6-position, presents a unique chemical entity with unexplored biological potential. This document serves as a technical guide, proposing a systematic screening cascade to elucidate its potential as a therapeutic agent in oncology.

Figure 1: Chemical Structure of this compound

A 2D representation of the molecule of interest.

Caption: Structure of this compound.

Proposed Research Cascade: A Roadmap for Evaluation

A logical and phased approach is critical to efficiently evaluate a novel compound. We propose a three-stage cascade, moving from broad phenotypic screening to more focused mechanistic studies. This strategy ensures that resources are committed based on positive, validated data at each step.

Caption: Proposed experimental workflow for evaluating this compound.

Phase 1: Primary Screening for Bioactivity

The initial objective is to determine if this compound possesses any cytotoxic or cytostatic activity against a broad range of human cancers.

Rationale for a Broad-Based Screen

Instead of focusing on a single cancer type, a broad-based screen provides a more comprehensive initial assessment. The National Cancer Institute's NCI-60 panel, a set of 60 diverse human cancer cell lines, is the gold standard for this purpose.[7][8] This approach maximizes the chance of identifying activity, as the compound's mechanism may be relevant only to specific cancer subtypes. The NCI offers this screening service free of charge to eligible researchers, making it a cost-effective first step.[9]

Experimental Protocol: NCI-60 Single-Dose Screen

This protocol is based on the standard operating procedures of the NCI Developmental Therapeutics Program (DTP).[10]

-

Compound Submission: The compound is submitted to the NCI DTP.[9]

-

Cell Culture: The 60 cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are cultured in RPMI 1640 medium with 5% fetal bovine serum.[7][10]

-

Plating: Cells are inoculated into 96-well or 384-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.[10][11]

-

Incubation: Plates are incubated for 24 hours at 37°C, 5% CO2, and 95% humidity to allow for cell adherence.[10]

-

Treatment: The compound is added at a single high concentration (typically 10⁻⁵ M or 10 µM).[10]

-

Incubation: Cells are incubated with the compound for an additional 48-72 hours.[11][12]

-

Assay Endpoint: Cell viability is assessed. Historically, this was done using a sulforhodamine B (SRB) protein stain assay. More recent high-throughput methods use a luminescent endpoint based on cellular ATP levels (e.g., CellTiter-Glo®).[8][11]

-

Data Analysis: Results are reported as percent growth relative to untreated controls. A value of 100 signifies no growth inhibition, while a value of 0 indicates total growth inhibition (cytostatic effect). Negative values indicate cell death (cytotoxic effect).[10]

Self-Validation and Controls

-

Internal Controls: The NCI-60 protocol includes untreated (vehicle) controls and positive controls (standard chemotherapeutic agents).

-

Reproducibility: The screen is highly standardized, ensuring reproducibility.

-

Go/No-Go Criteria: A compound typically needs to meet a predefined threshold of growth inhibition in a minimum number of cell lines to be considered a "hit" and advance to the next stage.[10]

Phase 2: Hit Confirmation and Initial Mechanistic Probing

Assuming this compound is identified as a hit in the primary screen, the next phase focuses on confirming its activity, determining its potency, and gaining initial insights into its mechanism of action.

Dose-Response Analysis (IC₅₀ Determination)

The goal is to determine the concentration of the compound that inhibits 50% of cell growth (IC₅₀), a key measure of potency. This is typically performed on a smaller, selected panel of the most sensitive cell lines identified in the NCI-60 screen.

Table 1: Example Data Presentation for IC₅₀ Values

| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) [Hypothetical Data] | Doxorubicin (Positive Control) IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 7.2 ± 0.8 | 0.8 ± 0.1 |

| NCI-H460 | Lung Carcinoma | 15.4 ± 2.1 | 1.2 ± 0.2 |

| SF-268 | CNS Glioma | 11.9 ± 1.5 | 0.9 ± 0.15 |

| PC-3 | Prostate Carcinoma | > 50 | 2.5 ± 0.4 |

| HL-60 | Leukemia | 2.5 ± 0.4 | 0.5 ± 0.08 |

| Note: Data are presented as mean ± standard deviation from three independent experiments. This data is illustrative. |

Probing the Mechanism: Apoptosis and Cell Cycle Analysis

Many anticancer agents, including indole derivatives, function by inducing apoptosis or causing cell cycle arrest.[3][13] Standard in vitro assays can quickly determine if this compound affects these fundamental cellular processes.[14]

This is a standard flow cytometry-based method to distinguish between healthy, apoptotic, and necrotic cells.

-

Cell Treatment: Seed a sensitive cell line (e.g., HL-60 from the hypothetical data) in 6-well plates. Treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., Etoposide).[15]

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate for 15 minutes in the dark at room temperature.

-

Analysis: Analyze the cells using a flow cytometer.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Cell Treatment: Treat cells as described in the apoptosis protocol.

-

Cell Harvesting & Fixation: Harvest cells and fix them in cold 70% ethanol overnight at -20°C. This permeabilizes the cells.

-

Staining: Wash the fixed cells and treat with RNase A to prevent staining of RNA. Stain the cellular DNA with Propidium Iodide.

-

Analysis: Analyze the DNA content using a flow cytometer. An accumulation of cells in a specific phase (e.g., G2/M) compared to the control suggests cell cycle arrest.[13]

Phase 3: Hypothesis-Driven Target Deconvolution

The results from Phase 2 will guide the next steps. For instance, if the compound induces G2/M arrest, a logical hypothesis is that it may interfere with microtubule dynamics, a known mechanism for many indole-based drugs.[16][17] If it induces broad apoptosis, it might be targeting a key survival pathway like PI3K/Akt.[6]

Caption: Potential apoptosis pathways targeted by an indole derivative.

Investigating Protein Expression

Western blotting can be used to probe the expression levels of key proteins in the hypothesized pathways. For example:

-

Apoptosis: Check for cleavage of PARP and Caspase-3 (markers of apoptosis execution), and changes in the levels of Bcl-2 family proteins.

-

Cell Cycle: Examine levels of cyclins and cyclin-dependent kinases (CDKs) that regulate progression through specific cycle phases.

-

Survival Signaling: Probe for phosphorylation status of key kinases like Akt.

This targeted approach, driven by the initial phenotypic data, provides a resource-efficient method to begin elucidating the specific molecular mechanism of this compound, paving the way for further lead optimization and preclinical development.

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous framework for the initial evaluation of this compound as a potential anticancer compound. By beginning with a broad, unbiased screen and progressively narrowing the focus based on validated data, this roadmap enables a thorough yet efficient investigation. Positive results, particularly the identification of a potent and specific mechanism of action, would warrant further studies, including in vivo efficacy trials in animal models, pharmacokinetic profiling, and medicinal chemistry efforts to optimize the scaffold for improved potency and drug-like properties. The indole scaffold continues to be a source of hope in oncology, and a systematic evaluation of novel derivatives like this compound is a critical step in the ongoing search for next-generation cancer therapeutics.[1][18]

References

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applic

- Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Publishing.

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science.

- Advances in Plant-Sourced Natural Compounds as Anticancer Agents. MDPI.

- Recent Studies and Biological Aspects of Substantial Indole Derivatives with Anti-cancer Activity. Bentham Science Publisher.

- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)

- Synthesis and Anticancer Activity of Indole-Functionalized Deriv

- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH.

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd

- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues.

- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Benchchem.

- NCI-60 Screening Methodology.

- Chemical screening identifies the anticancer properties of Polyporous tuberaster. PMC.

- In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.

- Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones, Analogues of Batracylin, and Related Compounds.

- Submitting compounds and operational procedures for the NCI-60.

- Advanced Computational Methodologies Used in the Discovery of New N

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- HTS384 NCI60: The Next Phase of the NCI60 Screen. PMC - PubMed Central - NIH.

- Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)

- NCI-60 Cancer Cell Lines: Research Applic

- Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Promega Connections.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revvity.co.jp [revvity.co.jp]

- 8. promegaconnections.com [promegaconnections.com]

- 9. Submitting compounds and operational procedures for the NCI-60 - NCI [dctd.cancer.gov]

- 10. dctd.cancer.gov [dctd.cancer.gov]

- 11. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benthamscience.com [benthamscience.com]

N-Isobutyl-1H-indol-6-amine: A Potential Modulator of Gli1-Mediated Transcription in Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: This document provides a technical framework for the investigation of N-Isobutyl-1H-indol-6-amine as a potential inhibitor of Gli1-mediated transcription. As of the date of this publication, direct experimental evidence for this specific activity is not publicly available. The information presented herein is based on the established roles of the Hedgehog-Gli1 signaling pathway in cancer and the known activities of structurally related indole-based compounds. This guide is intended to provide a scientific rationale and detailed experimental workflows for the evaluation of this and similar molecules.

Introduction: The Oncogenic Role of Gli1 and the Rationale for its Inhibition

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, tissue patterning, and cellular differentiation.[1] In adult tissues, its activity is normally quiescent. However, aberrant reactivation of the Hh pathway is a hallmark of numerous human cancers, including basal cell carcinoma, medulloblastoma, and cancers of the pancreas, lung, and prostate.[2] This uncontrolled signaling drives tumor growth, proliferation, survival, and metastasis.[1]

The ultimate effectors of the Hh pathway are the Gli family of zinc-finger transcription factors: Gli1, Gli2, and Gli3.[2] Of these, Gli1 is a potent transcriptional activator whose expression is itself a target of Hh signaling, creating a positive feedback loop that amplifies the oncogenic signal.[1] Unlike upstream components of the pathway, such as the Smoothened (SMO) receptor, which can be bypassed by downstream mutations, Gli1 represents a terminal and crucial node in Hh-driven tumorigenesis.[2] This makes the direct inhibition of Gli1-mediated transcription a compelling therapeutic strategy, particularly for cancers that have developed resistance to SMO inhibitors like vismodegib.[3]

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of natural products and synthetic compounds with diverse biological activities, including anticancer properties.[1][4][5] The structural versatility and favorable pharmacokinetic properties of many indole derivatives make them attractive starting points for the design of novel enzyme and protein-protein interaction inhibitors.[6][7] Notably, several indole-based compounds have been reported to inhibit Gli1-mediated transcription, suggesting that this chemical class may be a fertile ground for the discovery of novel Gli1 inhibitors.[8][9]

This guide focuses on the hypothetical potential of this compound as a Gli1-mediated transcription inhibitor. We will delve into the plausible mechanisms of action based on related compounds, provide detailed experimental protocols for its characterization, and present a framework for data interpretation.

The Hedgehog/Gli1 Signaling Pathway: A Detailed Overview

Understanding the mechanism of a potential inhibitor requires a thorough knowledge of its target pathway. The canonical Hh signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 actively inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to become active and translocate to the primary cilium. This initiates a downstream signaling cascade that culminates in the activation of the Gli transcription factors.

In the "off" state (no Hh ligand), full-length Gli proteins are part of a large cytoplasmic complex that includes Suppressor of Fused (SUFU). Within this complex, Gli proteins are phosphorylated by protein kinase A (PKA), glycogen synthase kinase 3β (GSK3β), and casein kinase 1 (CK1), leading to their proteolytic cleavage into repressor forms (GliR) that translocate to the nucleus and inhibit the transcription of Hh target genes.

In the "on" state (Hh ligand present), activated SMO prevents the processing of Gli proteins into their repressor forms. Full-length Gli proteins are released from the SUFU complex, translocate to the nucleus, and act as transcriptional activators (GliA), turning on the expression of target genes that promote cell proliferation, survival, and differentiation. Gli1 is a primary transcriptional target of Gli2, and its activation serves to amplify the Hh signal.

Caption: Canonical Hedgehog Signaling Pathway Activation and Inactivation.

This compound: A Candidate Gli1 Inhibitor

While direct evidence is lacking, the chemical structure of this compound suggests the potential for interaction with biological targets involved in transcriptional regulation. The indole scaffold can participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, which are crucial for binding to protein targets.

Plausible Mechanisms of Action

Based on the mechanisms of other known small molecule Gli1 inhibitors, we can hypothesize several ways in which this compound might disrupt Gli1-mediated transcription:

-

Direct Binding to Gli1: The compound could bind directly to the Gli1 protein, potentially at a site that is critical for its function. This could:

-

Interfere with DNA Binding: The zinc finger domain of Gli1 is responsible for its interaction with the consensus DNA binding site in the promoters of target genes.[10] this compound could bind to this domain or an allosteric site, inducing a conformational change that prevents Gli1 from binding to DNA.

-

Disrupt Protein-Protein Interactions: Gli1 interacts with various co-activators and co-repressors to modulate transcription. The compound might bind to a surface on Gli1 that is necessary for these interactions, thereby preventing the recruitment of the transcriptional machinery.[11]

-

-

Indirect Mechanisms:

-

Modulation of Post-Translational Modifications: The activity of Gli1 is regulated by post-translational modifications such as phosphorylation and ubiquitination. This compound could inhibit a kinase or other enzyme that is responsible for activating Gli1.

-

Interference with Nuclear Translocation: The compound might disrupt the cellular machinery responsible for transporting Gli1 into the nucleus, thereby preventing it from reaching its target genes.

-

Caption: Plausible Mechanisms of Action for a Novel Gli1 Inhibitor.

Experimental Workflow for the Characterization of this compound

A rigorous and systematic experimental approach is required to validate the hypothesis that this compound is a direct inhibitor of Gli1-mediated transcription. The following workflow outlines the key experiments, from initial screening to in vivo validation.

Caption: Step-by-step experimental workflow for inhibitor characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through established organic chemistry methodologies. A plausible synthetic route involves the N-alkylation of 6-aminoindole.

Protocol: N-Alkylation of 6-Aminoindole

-

Starting Materials: 6-aminoindole, isobutyl bromide, a suitable base (e.g., sodium hydride or potassium carbonate), and an appropriate solvent (e.g., dimethylformamide or acetonitrile).

-

Reaction Setup: To a solution of 6-aminoindole in the chosen solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: After stirring for a short period to allow for deprotonation, add isobutyl bromide dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield this compound.[12][13]

Cell-Based Assays: Gli-Luciferase Reporter Assay

This is the primary screening assay to determine if the compound can inhibit Gli-mediated transcription in a cellular context. A stable cell line expressing a luciferase reporter gene under the control of a Gli-responsive promoter is used.[14][15][16]

Protocol: Gli-Luciferase Reporter Assay

-

Cell Culture: Plate NIH/3T3-Gli-Luc cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a predefined period (e.g., 24 hours). Include appropriate vehicle controls (e.g., DMSO).

-

Pathway Activation: Stimulate the Hedgehog pathway using a Smoothened agonist (e.g., SAG) or a purified Sonic Hedgehog ligand to induce Gli1 expression and subsequent luciferase activity.

-

Luciferase Measurement: After the incubation period, lyse the cells and measure luciferase activity using a luminometer.[14][17]

-

Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the Gli-dependent luciferase activity.

Biochemical Assays: Electrophoretic Mobility Shift Assay (EMSA)

To determine if this compound directly interferes with the binding of Gli1 to its DNA consensus sequence, an EMSA is performed.[10][18][19]

Protocol: Electrophoretic Mobility Shift Assay (EMSA)

-

Probe Preparation: A double-stranded DNA oligonucleotide containing the Gli1 binding site is labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye).

-

Binding Reaction: Recombinant purified Gli1 protein is incubated with the labeled DNA probe in a binding buffer.

-

Compound Incubation: In parallel reactions, pre-incubate the Gli1 protein with varying concentrations of this compound before adding the labeled probe.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The position of the labeled DNA probe is visualized. A "shift" in the mobility of the probe indicates the formation of a Gli1-DNA complex. A reduction in the shifted band in the presence of the compound suggests inhibition of DNA binding.[10]

Mechanistic Studies: Co-Immunoprecipitation (Co-IP)

To investigate whether this compound disrupts the interaction of Gli1 with its binding partners (e.g., SUFU, co-activators), a Co-IP assay can be performed.[11][20][21]

Protocol: Co-Immunoprecipitation (Co-IP)

-

Cell Lysis: Lyse cells that endogenously or exogenously express tagged versions of Gli1 and its potential binding partner.

-

Compound Treatment: Treat the cells with this compound or a vehicle control prior to lysis.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific to Gli1. The antibody-protein complexes are then captured using protein A/G beads.

-

Washing and Elution: The beads are washed to remove non-specific binding proteins, and the captured protein complexes are eluted.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the potential Gli1 binding partner. A reduced amount of the co-precipitated protein in the compound-treated sample would indicate that the compound disrupts the protein-protein interaction.[22]

Data Presentation and Interpretation

Quantitative data from the experimental workflows should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Table 1: In Vitro Activity of this compound

| Assay | Endpoint | Result |

| Gli-Luciferase Reporter Assay | IC50 (µM) | [Insert Value] |

| EMSA (Gli1-DNA Binding) | IC50 (µM) | [Insert Value] |

| Cell Viability Assay (e.g., MTT) | CC50 (µM) | [Insert Value] |

| Selectivity Index | CC50 / IC50 | [Insert Value] |

A high selectivity index is desirable, indicating that the compound is more potent at inhibiting its target than at causing general cellular toxicity.

In Vivo Evaluation: Xenograft Models of Gli1-Driven Cancer

Promising in vitro activity should be followed by in vivo efficacy studies. Xenograft models using human cancer cell lines with aberrant Hedgehog signaling are commonly employed.[23][24][25]

Protocol: Xenograft Tumor Growth Study

-

Cell Implantation: Human cancer cells with known Hh pathway activation (e.g., medulloblastoma or pancreatic cancer cell lines) are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth: Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

Compound Administration: this compound is administered to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be used for pharmacodynamic studies (e.g., measuring the expression of Gli1 target genes).

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the investigation of this compound as a potential inhibitor of Gli1-mediated transcription. The indole scaffold holds significant promise in the development of targeted cancer therapies, and the direct inhibition of the Gli1 transcription factor is a particularly attractive strategy for overcoming resistance to upstream Hh pathway inhibitors.

The successful execution of the described experimental workflows will provide crucial insights into the biological activity and mechanism of action of this compound. Positive results would warrant further preclinical development, including pharmacokinetic and toxicology studies, to fully assess its therapeutic potential. The principles and protocols outlined in this guide are broadly applicable to the characterization of other novel small molecule inhibitors of the Hedgehog/Gli1 signaling pathway.

References

- Hui, C. C., & Angers, S. (2011). The Hedgehog signalling pathway and its role in cancer.

- Amakye, D., Jagani, Z., & Dorsch, M. (2013). Unraveling the therapeutic potential of the Hedgehog pathway in cancer.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- GLI1 Inhibitors. Hadden Research Lab - UConn.

- Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer. Biological and Molecular Chemistry.

- Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI.

- Computational Identification of Indole Alkaloids as Novel Hsp90 ATPase Inhibitors with Anticancer Potential.

- GLI1: A Therapeutic Target for Cancer. PMC - PubMed Central.

- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.

- Targeting GLI Transcription Factors in Cancer. MDPI.

- Indole – a promising pharmacophore in recent antiviral drug discovery. PMC.

- Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11.

- DOCKING STUDIES OF INDOLE ASSIMILATED PYRAZOLINE MOLECULAR HYBRIDS: DESIGN, SYNTHESIS AS ANTIINFLAMMATORY AGENTS AND ANTICANCER. Journal of Advanced Scientific Research.

- Gli1/DNA interaction is a druggable target for Hedgehog-dependent tumors. PMC - NIH.

- Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog P

- A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters.

- Molecular Docking and Simulation Analysis of Glioblastoma Cell Surface Receptors and Their Ligands: Identification of Inhibitory Drugs Targeting Fibronectin Ligand to Potentially Halt Glioblastoma P

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC.

- The transcription factor GLI1 cooperates with the chromatin remodeler SMARCA2 to regulate chromatin accessibility at distal DNA regul

- Amide Conjugates of Ketoprofen and Indole as Inhibitors of Gli1-Mediated Transcription in the Hedgehog P

- Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines.

- Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein. PMC.

- US7067676B2 - N-alkylation of indole derivatives.

- Co-immunoprecipitation (CO-IP) assay to detect the interaction between...

- Amide conjugates of ketoprofen and indole as inhibitors of Gli1-mediated transcription in the Hedgehog p

- Targeting GLI1 and GLI2 with small molecule inhibitors to suppress GLI-dependent transcription and tumor growth.

- GLI1 mutations affect protein binding affinity with DNA in...

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing.

- Recent advances in the synthesis of indoles and their applic

- Recent Advances in the Clinical Targeting of Hedgehog/GLI Signaling in Cancer. PMC.

- Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing.

- Bioluminescent Reporter Gene Assays Protocols and Applications Guide.

- Electrophoretic Mobility Shift Assay Guide. LICORbio™.

- GLI1/GLI2 functional interplay is required to control Hedgehog/GLI targets gene expression. Biochemical Journal | Portland Press.

- Targeting GLI1 and GLI2 with small molecule inhibitors to suppress GLI-dependent transcription and tumor growth. PubMed.

- Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. PMC - NIH.

- Co-immunoprecipitation of DNA replication licensing factors with GLI1...

- From Discovery to Application - What are Small Molecule Inhibitors?. YouTube.

- Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog P

- Inhibitory activity of GLI1-DNA-complex formation by electron mobility...

- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Organic Chemistry | ChemRxiv | Cambridge Open Engage.

- Speeding up Glioblastoma Cancer Research: Highlighting the Zebrafish Xenograft Model.

- Hedgehog (Hh) Reporter Activity Assay. Bio-protocol.

- Targeting Gli Transcription Activation by Small Molecule Suppresses Tumor Growth.

- Learn EMSA (Electrophoretic Mobility Shift Assay) in 15 min - Tutorial & Protocol, Step by Step. YouTube.

- Human Glioblastoma Xenograft Model / U87 MG. Melior Discovery.

- 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogen

- Enantioselective Catalytic Synthesis of N-alkyl

Sources

- 1. mdpi.com [mdpi.com]

- 2. GLI1 Inhibitors | Hadden Research Lab [hadden.lab.uconn.edu]

- 3. GLI1: A Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amide Conjugates of Ketoprofen and Indole as Inhibitors of Gli1-Mediated Transcription in the Hedgehog Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amide conjugates of ketoprofen and indole as inhibitors of Gli1-mediated transcription in the Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gli1/DNA interaction is a druggable target for Hedgehog-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The transcription factor GLI1 cooperates with the chromatin remodeler SMARCA2 to regulate chromatin accessibility at distal DNA regulatory elements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. promega.com [promega.com]

- 18. licorbio.com [licorbio.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. portlandpress.com [portlandpress.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Recent Advances in the Clinical Targeting of Hedgehog/GLI Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. meliordiscovery.com [meliordiscovery.com]

structure-activity relationship of indole-6-amine derivatives

The Pharmacophore Logic: Why Position 6?

In the medicinal chemistry of the indole scaffold, the C6 position represents a unique vector for molecular interaction, distinct from the canonical C3 (tryptamine-like) and C5 (serotonin-like) positions. While C3 is electronically favored for electrophilic substitution and C5 mimics endogenous signaling molecules, C6-substituted indole-6-amine derivatives offer a specific geometry that often targets "back pockets" in enzymes or allosteric sites in structural proteins.

Electronic and Steric Properties

The nitrogen atom at position 6 (N6) serves two critical functions:

-

Hydrogen Bond Anchor: In kinase inhibitors, N6 (often derivatized as a urea or amide) frequently acts as a hydrogen bond donor to the hinge region backbone or a conserved glutamate in the

C-helix. -

Vector Projection: Substituents at C6 project into the solvent-exposed front regions of ATP-binding sites or, conversely, into deep hydrophobic pockets (e.g., Hydrophobic Region I in Chk1), depending on the specific rotational constraints of the derivative [1, 2].

Stability Considerations

Pure 6-aminoindole is electron-rich and prone to oxidation (quinoid formation). Therefore, successful drug candidates almost invariably derivatize the amine into:

-

Amides/Ureas: To reduce electron density and provide H-bond directionality.

-

Heterocycles: To lock conformation and target specific sub-pockets (e.g., in tubulin inhibitors).

Synthetic Accessibility and Workflow

Reliable access to the 6-aminoindole core is the bottleneck for SAR exploration. Two primary routes dominate the field: the Classical Reduction and the Modern C-N Coupling .

Route A: The Nitro-Reduction Pathway (Traditional)

This route is preferred when the indole core is built de novo via Leimgruber-Batcho or Fischer synthesis using 2,4-dinitrotoluene or substituted nitro-phenylhydrazines.

-

Step 1: Synthesis of 6-nitroindole.

-

Step 2: Chemoselective reduction (H₂/Pd-C or SnCl₂). Note: SnCl₂ is preferred if halogens are present at other positions to avoid dehalogenation.

Route B: Buchwald-Hartwig Amination (Convergent)

Preferred for late-stage diversification.

-

Starting Material: 6-bromoindole or 6-iodoindole (often N-protected with Boc/Tos).

-

Catalyst System: Pd₂(dba)₃ with XPhos or BrettPhos.

-

Advantage: Allows rapid library generation by coupling diverse amines/amides directly to the core.

Case Study A: Kinase Inhibition (Chk1 & MPS1)

The indole-6-amine scaffold has demonstrated significant potency against Checkpoint Kinase 1 (Chk1), a key regulator of the DNA damage response.

Mechanism of Action

In Chk1 inhibitors, such as 6-substituted indolylquinolinones, the indole moiety binds in the ATP pocket. The substituent at C6 is critical for occupying Hydrophobic Region I (HI) .[1]

-

SAR Insight: Unsubstituted indoles show poor affinity. Introducing a linker (amine/amide) at C6 allows the attachment of lipophilic groups that fill the HI pocket.

-

Optimization: A study by Huang et al. revealed that while basic amines at C6 improve solubility, they often reduce cell potency due to high Polar Surface Area (PSA). Capping the amine (e.g., as a urea or non-basic heterocycle) retains potency while improving membrane permeability [2].

Data Summary: Chk1 Inhibition Trends

| C6 Substituent | Chk1 IC₅₀ (nM) | Cell Potency (EC₅₀) | SAR Interpretation |

| -H | >1000 | Inactive | Fails to occupy HI pocket. |

| -NH₂ | 450 | >10 µM | H-bond donor present, but lacks hydrophobic reach. |

| -NH-CO-Aryl | 12 | 150 nM | Amide linker positions aryl group into HI pocket. |

| -NH-Heterocycle | 3 | 45 nM | Rigidification improves entropy of binding. |

Case Study B: Tubulin Polymerization Inhibition

Unlike kinase inhibitors that target the ATP site, indole-6-amine derivatives targeting tubulin often bind to the Colchicine Binding Site .

Structural Requirements[2][3]

-

The "Hinge" Concept: The indole ring mimics the A-ring of colchicine.

-

C6 Substitution: A bulky hydrophobic group (often linked via the amine) at C6 is required to interact with hydrophobic residues (Leu248, Leu255) in the

-tubulin subunit [1]. -

Potency: 6-heterocyclyl-1H-indole derivatives have shown IC₅₀ values for tubulin polymerization in the sub-micromolar range (0.58 µM), arresting cells in the G2/M phase [1].

Experimental Protocols

Protocol 1: Pd-Catalyzed C6-Amination of Indole (General Procedure)

Use this protocol for generating a library of C6-derivatives from 6-bromoindole.

-

Preparation: In a glovebox, charge a reaction vial with 6-bromo-1-(phenylsulfonyl)-1H-indole (1.0 equiv), the primary amine/amide (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (1.4 equiv).

-

Solvent: Add anhydrous 1,4-dioxane (0.1 M concentration).

-

Reaction: Seal and heat to 100°C for 12 hours.

-

Workup: Cool to RT, filter through Celite, and concentrate in vacuo.

-

Deprotection: Redissolve in THF/MeOH, add Cs₂CO₃ (3 equiv), and stir at reflux to remove the phenylsulfonyl group.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). Note: 6-aminoindoles are light-sensitive; store in amber vials under Argon.

Protocol 2: Tubulin Polymerization Turbidity Assay

Self-validating step: Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as controls.

-

Reagent Prep: Prepare Porcine Brain Tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.

-

Incubation: Add test compound (dissolved in DMSO, final conc. 1-10 µM) to a 96-well half-area plate pre-warmed to 37°C.

-

Initiation: Add the cold tubulin solution to the plate. Immediately transfer to a plate reader at 37°C .

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis: Plot Absorbance vs. Time.

-

Inhibition: Reduced slope and lower plateau compared to DMSO control.

-

Validation: Colchicine should show a flat line (no polymerization); Paclitaxel should show rapid, hyper-polymerization.

-

Visualizations

Diagram 1: SAR Decision Logic for Indole-6-Amine Derivatives

Caption: Decision tree for optimizing C6-substituted indoles based on target class (Kinase vs. Tubulin).

Diagram 2: Synthetic Workflow (Convergent Approach)

Caption: Convergent synthesis via Buchwald-Hartwig amination allowing late-stage diversification.

References

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: MDPI (Molecules), 2022. URL:[Link]

-

Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2006.[1] URL:[Link]1]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors. Source: Journal of Medicinal Chemistry, 2014. URL:[Link]

Sources

Technical Guide: Hedgehog Signaling Pathway Inhibitors Containing Indole Scaffold

Executive Summary: The Indole Imperative

The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, is frequently reactivated in oncogenesis—driving the maintenance of Cancer Stem Cells (CSCs) in basal cell carcinoma (BCC), medulloblastoma, and pancreatic cancer. While first-generation inhibitors like Vismodegib target the Smoothened (SMO) receptor, the emergence of resistance mutations (e.g., SMO-D473H) necessitates novel pharmacophores.

The indole scaffold represents a "privileged structure" in this pursuit. Its electron-rich, bicyclic heteroaromatic nature mimics the purine and tryptophan cores found in endogenous ligands, allowing for versatile binding modes within the SMO 7-transmembrane bundle and the GLI transcription factor DNA-binding domains. This guide details the medicinal chemistry logic, biological mechanisms, and validation protocols for indole-based Hh inhibitors.

The Biological Target: Hh Pathway Mechanics[1][2]

To engineer effective inhibitors, one must understand the signal transduction relay. The pathway operates in two states: OFF (repressed) and ON (activated).

Pathway Logic Diagram

The following diagram illustrates the canonical signaling flow and the specific intervention points for indole-based compounds.

Caption: Canonical Hh signaling cascade. Indole scaffolds primarily target the SMO transmembrane pocket or the downstream GLI zinc-finger domains.

Medicinal Chemistry: The Indole Advantage[3]

The indole ring (benzopyrrole) offers unique substitution vectors that govern potency and solubility.

Structural Classes & SAR

Recent literature highlights two primary classes of indole-based Hh inhibitors:

| Class | Primary Target | Key Structural Features | Mechanism of Action |

| 2-Phenylindoles | SMO Receptor | Phenyl ring at C2; Amide linker at C3. | Competes with cyclopamine at the heptahelical bundle. |

| Indole-3-Carboxamides | SMO Receptor | H-bond acceptors at C3 (carbonyl). | Stabilizes inactive SMO conformation via hydrogen bonding with Tyr394. |

| Indole-Chalcones | GLI1/2 | Indole fused with α,β-unsaturated ketone. | Michael acceptor; covalently modifies GLI or interferes with DNA binding. |

| Indole-Ketoprofen | GLI1 | Conjugates of indole and NSAIDs. | Inhibits GLI1-mediated transcription downstream of SMO.[1] |

Structure-Activity Relationship (SAR) Logic

-

N1-Position: Alkylation (e.g., methyl or benzyl groups) often improves lipophilicity and cell permeability but can reduce H-bond donor capacity.

-

C3-Position: The critical vector. Acyl or glyoxylamide substitutions here are essential for binding the "deep pocket" of SMO.

-

C5-Position: Halogenation (F, Cl) at C5 increases metabolic stability and enhances hydrophobic interactions within the receptor pocket.

Experimental Validation Protocols

Trustworthiness in data requires self-validating experimental systems. The following protocols are the gold standard for distinguishing between general toxicity and specific Hh pathway inhibition.

Protocol A: GLI-Luciferase Reporter Assay

Purpose: To quantify the transcriptional output of the Hh pathway.[2] This is the primary functional screen.

Reagents:

-

Cell Line: NIH3T3 Shh-Light II (ATCC® CRL-2795™). These cells stably express Firefly luciferase under GLI-responsive promoters and Renilla luciferase (constitutive control).[3]

-

Ligand: Recombinant Mouse Sonic Hedgehog (Shh) (N-Terminus).

-

Lysis Buffer: Passive Lysis Buffer (Promega).[3]

Step-by-Step Methodology:

-

Seeding: Plate Shh-Light II cells in 96-well white-walled plates at

cells/well in DMEM + 10% Calf Serum (CS). Note: Do not use FBS, as high serum masks Hh signaling. -

Confluency Check: Incubate for 24 hours until cells reach 100% confluency. Contact inhibition is required for primary cilium formation (the hub of Hh signaling).

-

Induction & Treatment:

-

Remove media.[3][]

-

Add Low-Serum Media (0.5% CS) containing Recombinant Shh (100 ng/mL) to induce the pathway.

-

Simultaneously add the Indole Test Compound (0.1 nM – 10 µM) in serial dilutions.

-

Control: DMSO vehicle (0.1%) + Shh (Max Signal); DMSO + No Shh (Background).

-

-

Incubation: Incubate for 30–48 hours at 37°C / 5% CO2.

-

Readout:

-

Lyse cells with 20 µL Passive Lysis Buffer.

-

Perform Dual-Luciferase assay: Measure Firefly (GLI activity) and quench/measure Renilla (Cell viability/transfection control).

-

-

Analysis: Calculate the Ratio (Firefly/Renilla). Normalize to Shh-induced control.

Protocol B: BODIPY-Cyclopamine Competition Binding

Purpose: To determine if the indole compound binds directly to the SMO receptor (competitive antagonist) or acts downstream (GLI inhibitor).

Reagents:

-

Cell Line: HEK-293T cells transfected with Human SMO expression vector.

-

Control: Cyclopamine (unlabeled) or Vismodegib.

Step-by-Step Methodology:

-

Transfection: Transfect HEK-293T cells with hSMO plasmid. Wait 24 hours.

-

Harvest: Detach cells and resuspend in phenol-red free HBSS buffer containing 10 mM HEPES.

-

Competition:

-

Aliquot

cells per tube. -

Add BODIPY-Cyclopamine (5 nM final concentration).

-

Add Indole Test Compound (10 µM) or Unlabeled Competitor.

-

-

Incubation: Incubate for 45 minutes at 37°C.

-

Analysis (Flow Cytometry):

-

Wash cells 2x with cold PBS.

-

Analyze via Flow Cytometry (Ex: 488 nm / Em: 530 nm).

-

Interpretation: A shift in fluorescence intensity to the left (decrease) indicates the indole compound displaced the BODIPY-cyclopamine, confirming direct SMO binding.

-

Workflow Visualization

The following diagram outlines the logical progression from chemical synthesis to lead candidate validation.

Caption: Integrated workflow for validating indole-based Hh inhibitors, distinguishing SMO binders from downstream effectors.

Representative Data Summary

When evaluating novel indole derivatives, compare your data against these established benchmarks.

| Compound | Target | Typical IC50 (Luciferase) | BODIPY Displacement? | Clinical Status |

| Vismodegib | SMO | 3 – 10 nM | Yes | FDA Approved |

| Cyclopamine | SMO | 200 – 400 nM | Yes | Preclinical Tool |

| GANT61 | GLI1/2 | 5 µM | No | Preclinical Tool |

| Indole-3-carboxamides | SMO | 50 – 500 nM (Lead dependent) | Yes | Experimental |

| Indole-Chalcones | GLI | 1 – 5 µM (Lead dependent) | No | Experimental |

References

-

Peer-Reviewed Review on Indole Scaffolds

-

Hedgehog Pathway Inhibitor Mechanisms

- Title: Hedgehog Pathway Inhibitors: A Major Breakthrough in the Tre

- Source: Cancers (Basel), 2021.

-

URL:[Link]

-

Standard Protocol for Luciferase Assay

-

BODIPY-Cyclopamine Binding Protocol

- Title: Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened.

- Source: Genes & Development, 2002 (Found

-

URL:[Link]

-

Indole-based GLI Inhibitors

Sources

- 1. GLI-1 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. web.stanford.edu [web.stanford.edu]

- 5. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened [genesdev.cshlp.org]

- 6. researchgate.net [researchgate.net]

- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Amide Conjugates of Ketoprofen and Indole as Inhibitors of Gli1-Mediated Transcription in the Hedgehog Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of N-Isobutyl-1H-indol-6-amine

Technical Monograph: N-Isobutyl-1H-indol-6-amine Cheminformatics, Synthetic Pathways, and Medicinal Chemistry Applications

Executive Summary

This compound (CAS: 1239447-37-0) represents a critical secondary amine scaffold in medicinal chemistry.[1] Structurally, it combines the electron-rich, hydrogen-bond-donating indole core with a lipophilic isobutyl tail at the C6 position. This specific substitution pattern is frequently utilized to modulate solubility and hydrophobic pocket occupancy in kinase inhibitors and GPCR ligands.[1]

This guide provides a definitive technical breakdown of the molecule, moving from fundamental physicochemical constants to synthetic execution and analytical validation.[1]

Section 1: Physicochemical Identity

Precise molecular characterization is the bedrock of stoichiometric accuracy in drug development.[1] The following data is validated for use in molarity calculations and in silico ADME modeling.

Core Constants

| Property | Value | Technical Note |

| Molecular Formula | C₁₂H₁₆N₂ | Used for high-resolution mass spectrometry (HRMS) confirmation.[1] |

| Molecular Weight | 188.27 g/mol | Essential for calculating gravimetric equivalents in synthesis.[1] |

| Exact Mass | 188.1313 Da | Monoisotopic mass for [M+H]⁺ identification (Expected m/z: 189.139).[1] |

| CAS Number | 1239447-37-0 | Primary identifier for regulatory and cataloging purposes.[1] |

| Appearance | Off-white to beige solid | Coloration darkens upon oxidation; store under inert gas (Ar/N₂).[1] |

In Silico ADME Profiling

Why this matters: The isobutyl group significantly alters the physicochemical profile compared to the parent 6-aminoindole.[1]

-

LogP (Predicted): ~2.8 – 3.1 (Moderate Lipophilicity).[1]

-

Insight: The addition of the isobutyl chain increases LogP by approximately 1.5 units compared to 6-aminoindole, enhancing membrane permeability and blood-brain barrier (BBB) penetration potential.

-

-

H-Bond Donors: 2 (Indole NH, Secondary Amine NH).[1]

-

H-Bond Acceptors: 1 (Secondary Amine N - weak).[1]

-

Topological Polar Surface Area (TPSA): ~28 Ų.[1]

-

Insight: A TPSA below 90 Ų suggests high oral bioavailability.[1]

-

Section 2: Synthetic Architecture

The most robust route to this compound is Reductive Amination .[1] This method is preferred over direct alkylation due to the prevention of over-alkylation (quaternary salt formation) and milder reaction conditions.[1]

Validated Synthetic Protocol (Reductive Amination)

Reagents:

-

Precursor: 1H-Indol-6-amine (CAS: 5318-27-4).[1]

-

Carbonyl Source: Isobutyraldehyde (2-Methylpropanal).[1]

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) – Selected for chemoselectivity; avoids reducing the indole double bond.[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Workflow Logic: The reaction proceeds via the formation of an unstable hemiaminal, followed by dehydration to an imine (Schiff base), which is irreversibly reduced to the secondary amine.[1]

Reaction Pathway Visualization

Figure 1: Reductive amination pathway utilizing mild hydride transfer to ensure chemoselectivity at the C6-amine.

Section 3: Analytical Validation

To ensure scientific integrity, the identity of the synthesized molecule must be cross-verified using orthogonal analytical techniques.[1]

Proton NMR (¹H-NMR) Signature

Solvent: DMSO-d₆ or CDCl₃

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Causality |

| 0.95 - 1.05 | Doublet | 6H | -CH(CH ₃)₂ | Methyl protons of the isobutyl group.[1] |

| 1.80 - 1.95 | Multiplet | 1H | -CH (CH₃)₂ | Methine proton (isobutyl); split by adjacent CH2 and CH3s.[1] |

| 2.90 - 3.00 | Doublet | 2H | -NH-CH ₂- | Methylene protons adjacent to the amine nitrogen.[1] |

| 3.50 - 4.00 | Broad Singlet | 1H | -NH -CH₂ | Secondary amine proton (exchangeable with D₂O).[1] |

| 6.30 - 6.40 | Multiplet | 1H | Indole C3-H | Characteristic aromatic signal of the indole ring.[1] |

| 6.50 - 7.40 | Multiplet | 3H | Indole C4, C5, C7 | Aromatic protons; shift depends on electronic environment. |

| 8.00 - 8.50 | Broad Singlet | 1H | Indole NH | Pyrrole ring NH (highly deshielded).[1] |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray (+ESI).[1]

-

Target Ion: [M+H]⁺ = 189.14.[1]

-

Fragmentation Pattern: High collision energy often yields a fragment at m/z 132 (loss of the isobutyl group, reforming the 6-aminoindole radical cation) or m/z 146 (cleavage at the isobutyl chain).

Section 4: Functional Utility in Drug Discovery

The this compound scaffold is rarely a final drug but serves as a high-value pharmacophore .[1] Its utility lies in the "Isobutyl Effect," where the aliphatic chain fills hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases).

Structure-Activity Relationship (SAR) Logic

The molecule acts as a bifunctional scaffold:

-

The Head (Indole): Mimics the purine ring of Adenosine (in ATP), forming hinge-binding hydrogen bonds.[1]

-

The Tail (Isobutyl): Provides Van der Waals interactions with the "Gatekeeper" residues or hydrophobic back-pockets (Region II).[1]

Pharmacophore Map

Figure 2: SAR deconstruction showing the dual-binding mode of the scaffold in kinase domains.

References

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 78867, 5-Aminoindole (Parent Scaffold Analog).[1] Retrieved from [Link]

-

Zhang, M., et al. (2015).[1] "Design and synthesis of indole-based derivatives as potent kinase inhibitors." European Journal of Medicinal Chemistry. (Contextual grounding for indole-amine synthesis).

Sources

potential therapeutic targets for N-Isobutyl-1H-indol-6-amine

Technical Whitepaper: Therapeutic Profiling of N-Isobutyl-1H-indol-6-amine

Executive Summary

This compound (Compound 11) represents a specialized chemical scaffold within the 6-aminoindole class.[1][2] While often utilized as a high-value intermediate in the synthesis of complex amide conjugates (e.g., NSAID-indole hybrids), this compound possesses intrinsic pharmacophoric properties that position it as a potent modulator of oncogenic signaling and ion channel activity.[1]

This guide analyzes the compound’s primary therapeutic target—the Gli1 transcription factor within the Hedgehog (Hh) signaling pathway—and explores its secondary potential as a scaffold for mTOR inhibition and TRPV1 antagonism .[1] The analysis is grounded in structure-activity relationship (SAR) data, emphasizing the critical role of the N-isobutyl lipophilic moiety in enhancing bioavailability and hydrophobic pocket occupancy.[1]

Chemical Architecture & Pharmacophore Analysis

The therapeutic efficacy of this compound is dictated by its structural duality: the electron-rich indole core and the lipophilic isobutyl tail.[1]

| Feature | Chemical Function | Therapeutic Implication |

| Indole Core (C8H6N) | π-π stacking interactions | Interacts with aromatic residues (e.g., Phe, Tyr) in ATP-binding pockets of kinases. |

| 6-Amine Position | Hydrogen bond donor/acceptor | Critical anchor point for specificity; differentiates from 5-substituted serotonin analogs.[1] |

| N-Isobutyl Group | Lipophilic tail (+I effect) | Increases LogP (approx.[1] 3.5), enhancing membrane permeability and fitting into hydrophobic sub-pockets (e.g., Zinc Finger domains).[1] |

Primary Therapeutic Target: Gli1 (Hedgehog Signaling)[1]

The most authoritative grounding for this compound lies in its ability to inhibit Gli1-mediated transcription .[1] The Hedgehog (Hh) pathway is a highly conserved signaling cascade; its aberrant activation is a driver in glioblastoma, basal cell carcinoma, and medulloblastoma.[1]

Mechanism of Action

This compound acts downstream of the Smoothened (Smo) receptor.[1] Unlike Vismodegib (a Smo inhibitor), 6-aminoindole derivatives often target the Gli1 transcription factor directly or the nuclear translocation machinery.[1] This bypasses common resistance mechanisms where tumors develop Smo mutations.[1]

-

Binding Mode: The isobutyl group occupies the hydrophobic groove of the Gli1-DNA binding domain or the upstream kinase pockets (e.g., DYRK1B) that regulate Gli1 stability.[1]

-

Effect: Prevents the transcription of Hh target genes (PTCH1, BCL2), leading to cell cycle arrest and apoptosis in tumor cells.[1]

Pathway Visualization

The following diagram illustrates the intervention point of this compound within the Hedgehog cascade.

Figure 1: Mechanism of Action.[1] The compound intercepts the pathway at the nuclear level, inhibiting Gli1-mediated gene transcription.[1]

Secondary & Emerging Targets

Beyond Hedgehog signaling, the 6-aminoindole scaffold is a "privileged structure" in medicinal chemistry, showing validated activity against specific kinases and channels.[1]

mTOR (Mammalian Target of Rapamycin)

The 6-aminoindole core mimics the adenine ring of ATP.[1] The N-isobutyl substitution enhances selectivity for the ATP-binding cleft of mTOR , a central regulator of cell metabolism.[1]

-

Therapeutic Relevance: Metabolic disorders and renal cell carcinoma.[1]

-

Validation: ATP-competitive binding assays show that 6-substituted indoles can displace ATP, preventing phosphorylation of downstream targets like S6K1.[1]

TRPV1 (Transient Receptor Potential Vanilloid 1)

Lipophilic indole amines have been identified as antagonists for TRPV1, the "capsaicin receptor."[1]

-

Mechanism: The N-isobutyl group mimics the lipophilic tail of capsaicin but acts as a pore blocker or allosteric antagonist.[1]

-

Therapeutic Relevance: Neuropathic pain management (non-opioid analgesia).[1]

Experimental Validation Protocols

To ensure scientific integrity, the following protocols provide a self-validating framework for confirming the therapeutic activity of this compound.

Protocol A: Gli-Luciferase Reporter Assay (Target Validation)

This assay quantifies the compound's ability to inhibit Gli1 transcriptional activity.[1]

-

Cell Line: NIH/3T3 (fibroblasts) or LS174T (colon cancer) stably transfected with a Gli-responsive luciferase reporter (pGli-Luc).[1]

-

Induction: Treat cells with SAG (Smoothened Agonist, 100 nM) to activate the Hh pathway.[1]

-

Treatment:

-

Readout: Lyse cells and add Luciferin substrate. Measure luminescence.

-

Validation Criteria: A dose-dependent decrease in luminescence (IC50 < 10 µM) confirms Gli1 inhibition.[1]

-

Control: Use GANT61 (known Gli inhibitor) as a positive control.[1]

-

Protocol B: Synthesis of this compound

A verifiable synthesis route is required to generate high-purity material for testing.

-

Reagents: 1H-indol-6-amine (1.0 eq), 1-iodo-2-methylpropane (1.2 eq), Potassium Carbonate (

, 2.0 eq), DMF (Solvent). -

Procedure:

-

Dissolve 1H-indol-6-amine in anhydrous DMF under nitrogen atmosphere.

-

Add

and stir for 30 minutes at room temperature to deprotonate the amine. -

Dropwise add 1-iodo-2-methylpropane.[1]

-

Heat the mixture to 60°C for 12 hours .

-

-

Workup: Dilute with ethyl acetate, wash with brine (3x) to remove DMF. Dry over

.[1][2] -

Purification: Flash column chromatography (Hexane:Ethyl Acetate 4:1).

-

Characterization: Confirm structure via 1H-NMR (Look for isobutyl doublet at ~1.0 ppm and methylene doublet at ~2.9 ppm).[1]

References

-

Amide Conjugates of Ketoprofen and Indole as Inhibitors of Gli1-Mediated Transcription in the Hedgehog Pathway. Source: National Institutes of Health (NIH) / PubMed URL:[1][Link] (Search Term: "Amide Conjugates of Ketoprofen and Indole")[1]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Source: MDPI (Molecules Journal) URL:[1][Link][1]

-

Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Source: MDPI (Pharmaceuticals) URL:[1][Link][1]

Sources

An In-depth Technical Guide to N-Isobutyl-1H-indol-6-amine: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Isobutyl-1H-indol-6-amine, a substituted indole derivative of increasing interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and understanding the nuances of its derivatives is paramount for the development of novel therapeutics.[1][2] This document delineates the chemical structure, physicochemical properties, and prospective synthetic pathways for this compound. Furthermore, it explores the broader context of indole derivatives in contemporary drug development, offering insights for researchers engaged in the synthesis and evaluation of novel chemical entities.

Introduction: The Significance of the Indole Nucleus in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of a vast array of natural products and synthetic drugs.[1] Its unique electronic and steric properties allow it to interact with a multitude of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] The versatility of the indole scaffold allows for substitution at various positions, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. This compound represents a specific exploration of this chemical space, combining the foundational indole structure with an isobutylamino substituent at the 6-position of the benzene ring. This modification can significantly influence the compound's lipophilicity, hydrogen bonding capacity, and overall biological activity.

Chemical Structure and SMILES Code

The definitive chemical structure of this compound is presented below. It consists of a 1H-indole core with an isobutylamino group attached to the 6th carbon atom.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

SMILES Code

The Simplified Molecular Input Line Entry System (SMILES) code for this compound is:

CC(C)CNc1ccc2[nH]ccc2c1

This code provides a machine-readable representation of the molecule's two-dimensional structure.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in public literature, its key physicochemical properties can be predicted and are summarized in the table below. These properties are crucial for assessing its potential as a drug candidate, influencing factors such as solubility, permeability, and metabolic stability.

| Property | Value | Source |

| CAS Number | 1239447-37-0 | BOC Sciences[] |

| Molecular Formula | C₁₂H₁₆N₂ | BOC Sciences[] |

| Molecular Weight | 188.27 g/mol | BOC Sciences[] |

Synthetic Considerations and Potential Methodologies

The synthesis of this compound can be approached through several established methods for the functionalization of the indole nucleus. A common strategy involves the preparation of a 6-aminoindole precursor, followed by N-alkylation with an appropriate isobutyl-containing electrophile.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is illustrated below. The primary disconnection is at the C-N bond of the isobutylamino group, leading back to 6-aminoindole and an isobutyl halide or a related derivative.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

A plausible, step-by-step laboratory protocol for the synthesis of this compound is outlined below. This protocol is based on well-established organic chemistry principles for indole synthesis and functionalization.[1][7]

Step 1: Synthesis of 6-Nitroindole

The synthesis can commence from a commercially available nitrophenyl precursor, which is then cyclized to form the indole ring. The Batcho-Leimgruber indole synthesis is a suitable method for this transformation.

Step 2: Reduction of 6-Nitroindole to 6-Aminoindole

The nitro group at the 6-position is then reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Step 3: N-Alkylation of 6-Aminoindole

The final step involves the N-alkylation of 6-aminoindole with an isobutylating agent, such as isobutyl bromide or isobutyl tosylate, in the presence of a suitable base to yield this compound.

Potential Applications in Drug Development

Derivatives of 6-aminoindole have shown promise in a variety of therapeutic areas. They have been investigated as:

-

Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs, and modifications at the 6-position can influence their activity.[3]

-

Anti-inflammatory Drugs: Certain indole derivatives exhibit potent anti-inflammatory properties.[3]

-

Antimicrobial Agents: The indole scaffold has been explored for the development of new antibacterial and antifungal compounds.[4]

The introduction of the N-isobutylamino group in this compound may confer specific properties that could be advantageous in these or other therapeutic applications. Further research and biological screening are necessary to fully elucidate its pharmacological profile.

Conclusion

This compound is a promising molecule within the vast landscape of indole derivatives. Its synthesis is achievable through established chemical methodologies, and its structure holds potential for diverse biological activities. This guide provides a foundational understanding of its chemical nature and a framework for its synthesis, encouraging further investigation by researchers in the field of drug discovery and development. The continued exploration of novel indole derivatives like this compound is essential for the advancement of modern medicine.[2][5]

References

-

Chem-Impex. 6-Aminoindole. [Link]

-